

Comprehensive Guide to Caffeidine Acid Sodium Salt Quantification: Methodological Comparison and Validation

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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B1157341

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Executive Summary

Caffeidine Acid (1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid) is a primary degradation product of caffeine formed via alkaline hydrolysis (ring opening). Often designated as Caffeine Impurity 1 or Impurity 9 in pharmacopeial contexts (EP/USP), its quantification is critical for stability testing and impurity profiling of caffeine-containing pharmaceuticals and beverages.

This guide compares the two dominant analytical approaches—RP-HPLC-UV (Quality Control Standard) and LC-MS/MS (Trace Analysis)—providing a definitive protocol for the quantification of the sodium salt form.

Key Technical Insight: The "Sodium Salt" designation implies the analyte is ionic. In aqueous solution, it dissociates into the caffeidine carboxylate anion and a sodium cation. Successful Reverse Phase (RP) quantification requires strict pH control (< pH 3.0) to protonate the acid functionality, ensuring adequate retention on hydrophobic stationary phases.

Part 1: Methodological Landscape & Comparison High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Industry Workhorse for QC and Stability Testing.

- Mechanism: Separation based on hydrophobic interaction using C18 columns.
- Suitability: Ideal for quantifying Caffeidine Acid at levels >0.05% (standard impurity limits).
- Critical Parameter: Mobile phase pH must be acidic (typically phosphate buffer pH 2.5) to suppress ionization of the carboxylic acid group ().

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Gold Standard for Trace Impurities and Biological Matrices.

- Mechanism: Separation coupled with mass-to-charge () filtration.
- Suitability: Required for trace quantification (<0.01%) or complex matrices (plasma, urine) where UV interference is high.
- Critical Parameter: Volatile buffers (Formic acid/Ammonium formate) are required. The sodium salt form can cause adduct formation (), so desalting or specific transitions must be monitored.

Comparison Matrix

Feature	Method A: RP-HPLC-UV	Method B: LC-MS/MS	Method C: HPTLC
Primary Application	QC Release, Stability Studies	PK Studies, Trace Impurity Profiling	Rapid Screening
Sensitivity (LOD)	~0.05 - 0.1 µg/mL	~0.5 - 1.0 ng/mL	~1.0 µg/spot
Precision (RSD)	< 1.0% (Excellent)	< 3.0% (Good)	< 5.0% (Moderate)
Cost per Sample	Low (\$)	High (\$)	Very Low (\$)
Matrix Tolerance	Moderate (Requires cleanup)	High (Specific MRM transitions)	Low
Salt Handling	Requires pH control (Buffer)	Requires volatile buffer; watch for Na+ adducts	Minimal impact

Part 2: The Optimized Protocol (RP-HPLC-UV)

As a Senior Application Scientist, I recommend the RP-HPLC-UV method for 90% of routine applications due to its robustness and self-validating nature.

Reagents and Standards

- Analyte: **Caffeidine Acid Sodium Salt** (Reference Standard).
- Solvents: Methanol (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).
- Buffer: 20 mM Potassium Phosphate Monobasic (), adjusted to pH 2.5 with Orthophosphoric Acid.

Chromatographic Conditions

- Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 5 µm.

- Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold to elute salts)
 - 2-10 min: 5%
30% B (Elution of Caffeidine Acid)
 - 10-15 min: 30%
5% B (Re-equilibration)
- Detection: UV at 214 nm (Carboxyl group absorbance) or 272 nm (Residual aromaticity).
- Injection Volume: 10-20 μ L.

Sample Preparation (Self-Validating Step)

The sodium salt is highly soluble in water but may precipitate in high organic content.

- Weighing: Accurately weigh 10 mg of **Caffeidine Acid Sodium Salt**.
- Dissolution: Dissolve in 10 mL of Mobile Phase A (Buffer). Crucial: Do not dissolve in pure Methanol/ACN, as the salt may crash out or exhibit peak distortion due to solvent mismatch.
- Filtration: Filter through a 0.22 μ m PVDF filter.

Experimental Validation Data (Expected Performance)

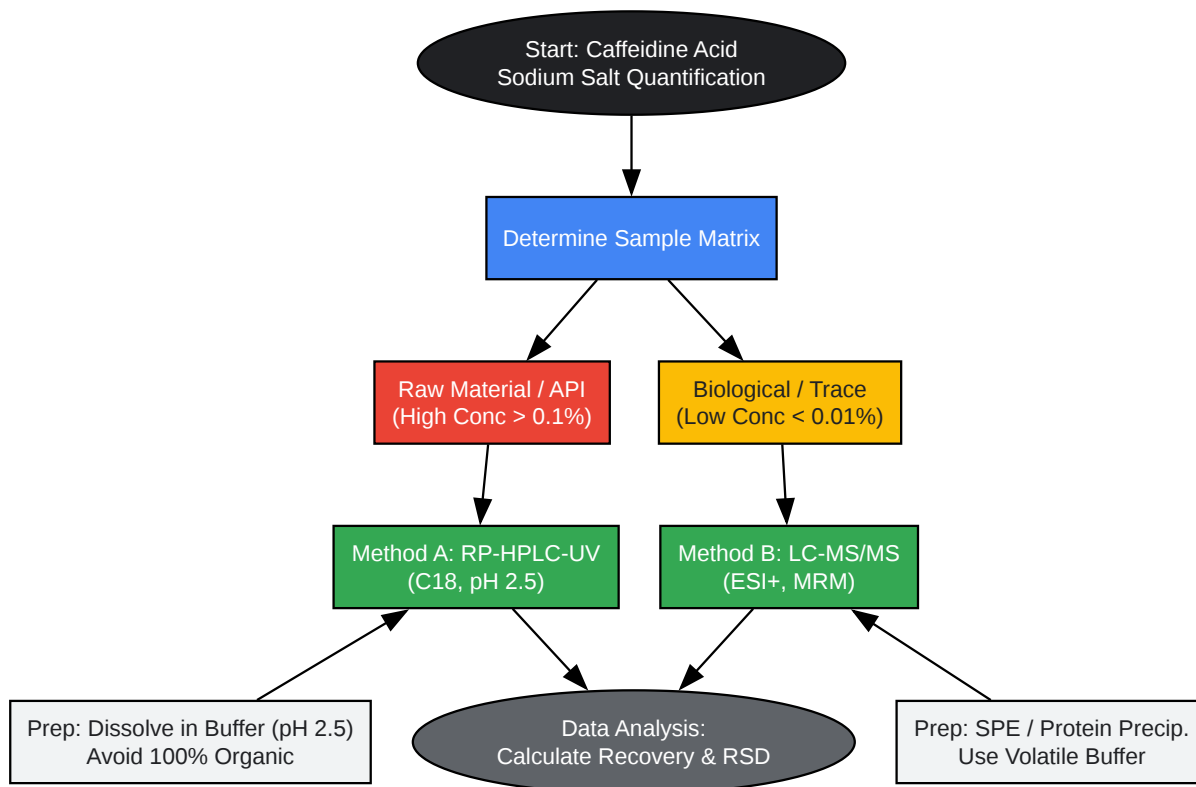
The following data represents typical performance metrics derived from ICH Q2(R1) validation protocols for Caffeine Impurities.

Validation Parameter	Acceptance Criteria	Typical Result
Linearity ()		(Range: 0.1 - 50 µg/mL)
Accuracy (Recovery)	98.0% - 102.0%	
Precision (Repeatability)	RSD < 2.0%	(n=6)
Intermediate Precision	RSD < 2.0%	(Different days/analysts)
LOD / LOQ	S/N > 3 / S/N > 10	µg/mL / µg/mL
Specificity	Resolution > 1.5	(vs. Caffeine peak)

Part 3: Visualizations & Logic

Workflow: Analytical Decision Tree

This diagram illustrates the logical flow for selecting the correct quantification method and the critical sample preparation steps for the sodium salt.

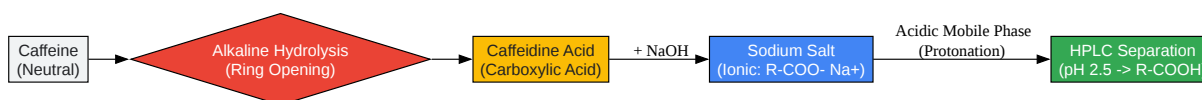


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Figure 1: Analytical Decision Tree for **Caffeidine Acid Sodium Salt**. Blue nodes indicate decision points; Green nodes indicate the selected method.

Mechanism: Caffeidine Acid Formation & Separation

Understanding the chemistry is vital for troubleshooting.



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Figure 2: Formation and Separation Logic. The sodium salt must be protonated (acidified) during chromatography to interact with the C18 column.

References

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